1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline
Overview
Description
1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinoline is an organic compound that belongs to the class of sulfonyl-substituted tetrahydroquinolines This compound is characterized by the presence of a phenylsulfonyl group attached to the nitrogen atom of the tetrahydroquinoline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinoline can be synthesized through several methods. One common approach involves the reaction of tetrahydroquinoline with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired product with good efficiency.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted tetrahydroquinoline derivatives.
Scientific Research Applications
1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinoline has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Materials Science: The compound is used in the synthesis of advanced materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to receptors or enzymes, modulating their activity. The phenylsulfonyl group can enhance the compound’s binding affinity and selectivity towards its targets, leading to desired biological effects.
Comparison with Similar Compounds
- 1-(Phenylsulfonyl)pyrrole
- 1-(Phenylsulfonyl)indole
- 1-(Phenylsulfonyl)isoquinoline
Comparison: 1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinoline is unique due to its tetrahydroquinoline core, which imparts distinct chemical and biological properties compared to other sulfonyl-substituted heterocycles. Its structural features allow for diverse chemical modifications, making it a versatile scaffold in synthetic chemistry and drug design.
Properties
IUPAC Name |
1-(benzenesulfonyl)-3,4-dihydro-2H-quinoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2S/c17-19(18,14-9-2-1-3-10-14)16-12-6-8-13-7-4-5-11-15(13)16/h1-5,7,9-11H,6,8,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPSUPBMZQAGMSS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90280036 | |
Record name | NSC15152 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90280036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5434-99-1 | |
Record name | NSC15152 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15152 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC15152 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90280036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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